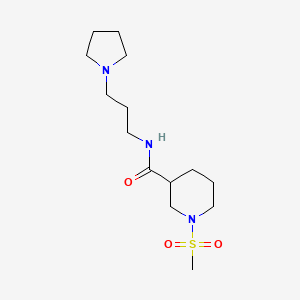

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

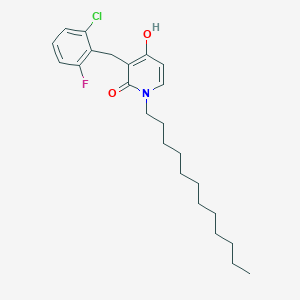

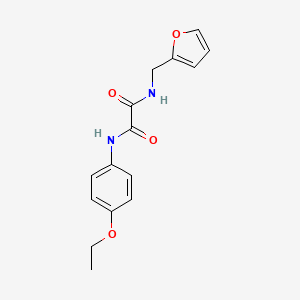

“1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C14H27N3O3S . It has an average mass of 317.448 Da and a monoisotopic mass of 317.177307 Da .

Molecular Structure Analysis

The molecular structure of “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a sulfonyl group (SO2) and a carboxamide group (CONH2), which are attached to the piperidine ring .科学的研究の応用

Amide Ligands in Catalysis

A study by Ma et al. (2017) explored the use of amide-derived ligands for Cu-catalyzed coupling reactions, highlighting the utility of such compounds in facilitating novel synthetic routes for producing pharmaceutically important molecules. The research demonstrates the potential for compounds like 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide in catalysis and organic synthesis, contributing to advancements in drug discovery and material science (Ma et al., 2017).

Hyperbranched Polymers

The synthesis of hyperbranched polymers from A2 and BB'2 type monomers, as researched by Yan and Gao (2000), provides insights into the creation of new materials with potential applications in biomedicine, coatings, and nanotechnology. The methodology involves the reaction of aminoethylpiperazine with divinyl sulfone, underlining the role of piperidine and pyrrolidine derivatives in the development of novel polymeric materials (Yan & Gao, 2000).

Antibacterial Activity

Research by Ajani et al. (2012) on sulfonamides, including compounds structurally related to 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide, showcases the broad spectrum of biological activities these molecules possess. The study emphasized their potential in addressing antibiotic resistance, underlining the importance of such compounds in medicinal chemistry and drug design (Ajani et al., 2012).

Novel Synthesis Approaches

Explorations into new synthetic pathways for piperidines and pyrrolidines, as seen in the work of Back and Nakajima (2000), demonstrate the chemical flexibility and utility of sulfone and amide functionalities in accessing complex nitrogen-containing heterocycles. This research provides valuable methodologies for synthesizing a wide range of bioactive compounds and pharmaceuticals (Back & Nakajima, 2000).

将来の方向性

The future directions of research on “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications . As piperidine derivatives are present in many classes of pharmaceuticals, they continue to be a significant area of research in drug design .

特性

IUPAC Name |

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMCTCXZDDJMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)

![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2915812.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)

![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)